2-(3-Fluoropyrrolidin-3-yl)pyridine
Overview
Description
2-(3-Fluoropyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound that combines a pyridine ring with a fluoropyrrolidine moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the pyridine and fluoropyrrolidine groups. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method allows for the efficient production of enantioenriched fluoropyrrolidine derivatives with high yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production of 2-(3-Fluoropyrrolidin-3-yl)pyridine may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of advanced fluorinating reagents and reliable fluorination technology is crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluoropyrrolidine moiety.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoropyrrolidinyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2-(3-Fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. This interaction can disrupt key cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
3-Fluoropyrrolidine: Lacks the pyridine ring, resulting in distinct chemical properties and uses.
Fluoropyrrolidinyl derivatives: A broad class of compounds with varying degrees of fluorination and functionalization.
Uniqueness
2-(3-Fluoropyrrolidin-3-yl)pyridine is unique due to the combination of the pyridine and fluoropyrrolidine moieties, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9(4-6-11-7-9)8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSFRWHQUBHKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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